(1S,4S,8S,9S,11R,13R,14R,16R)-7,9,13-trimethyl-6-[3-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]but-3-enyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-diene-11,14,16-triol
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Description
(1S,4S,8S,9S,11R,13R,14R,16R)-7,9,13-trimethyl-6-[3-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]but-3-enyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-diene-11,14,16-triol is a steroid saponin.
Scientific Research Applications
Complex Organic Compound Synthesis
Research in organic synthesis often focuses on complex molecules with multiple stereocenters and cyclic structures. These compounds are of interest due to their potential biological activities and their role in advancing synthetic methodologies. For example, studies on the asymmetric synthesis of bicyclic and tricyclic compounds explore innovative strategies to construct molecules with intricate ring systems, which are common in natural products with pharmacological relevance (Marchionni & Vogel, 2001).
Carbohydrate Chemistry
The structural description hints at a molecule with sugar-like subunits, reminiscent of carbohydrate chemistry. Research in this field includes the study of saccharide solubility in various solvents, which is crucial for pharmaceutical formulation and food science applications. For instance, the solubility of different saccharides in ethanol-water mixtures provides insights into their physical properties and potential uses (Gong et al., 2012).
Natural Product Synthesis
The synthesis and study of natural products often involve complex molecules with dense functionalization, similar to the compound . Research in this area includes the synthesis of compounds with multiple stereocenters and functional groups, which can lead to the discovery of new drugs or materials. For example, studies on the synthesis of oxabicyclo compounds explore methods to create molecules with potential biological activity (Mosimann & Vogel, 2000).
Computational Chemistry and Molecular Modeling
Computational studies on complex molecules help understand their potential interactions with biological targets, which is vital for drug discovery. For instance, a study on the role of a complex saccharide in blood glucose regulation using computational methods can provide insights into its mechanism of action and therapeutic potential (Muthusamy & Krishnasamy, 2016).
Properties
IUPAC Name |
(1S,4S,8S,9S,13R,14R,16R)-7,9,13-trimethyl-6-[3-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]but-3-enyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-diene-11,14,16-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H50O10/c1-15(14-41-31-30(40)29(39)28(38)24(13-34)43-31)5-8-22-16(2)26-23(42-22)11-20-19-7-6-17-9-18(35)10-25(37)33(17,4)27(19)21(36)12-32(20,26)3/h6,18-21,23-31,34-40H,1,5,7-14H2,2-4H3/t18-,19+,20?,21?,23+,24-,25-,26+,27?,28-,29+,30-,31-,32+,33-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAAFHHJONDBNZ-KPQBCFITSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2C1C3(CC(C4C(C3C2)CC=C5C4(C(CC(C5)O)O)C)O)C)CCC(=C)COC6C(C(C(C(O6)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(O[C@@H]2[C@H]1[C@]3(CC(C4[C@H](C3C2)CC=C5[C@@]4([C@@H](C[C@@H](C5)O)O)C)O)C)CCC(=C)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H50O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.